![molecular formula C19H13Cl2NO3 B2494654 7-氯-1-(4-氯苯基)-2,6-二甲基-1,2-二氢咯吗并[2,3-c]吡咯-3,9-二酮 CAS No. 886156-39-4](/img/structure/B2494654.png)
7-氯-1-(4-氯苯基)-2,6-二甲基-1,2-二氢咯吗并[2,3-c]吡咯-3,9-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of 7-Chloro-1-(4-chlorophenyl)-2,6-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves complex chemical reactions. Research indicates the utility of pyrrolo[3,4-c]pyrrole-1,4-diones as pigments, with structural studies focusing on chromophore systems with aromatic substituents and the impact of substituents at the nitrogen atom on molecular structure (Fujii et al., 2002).
Molecular Structure Analysis
The molecular structure is characterized by its non-planarity and specific dihedral angles between the pyrrole, naphthalene, and benzene rings, indicating a complex spatial arrangement (Fujii et al., 2002). The presence of intramolecular hydrogen bonding further contributes to its unique structural properties.
Chemical Reactions and Properties
Chemical reactions of this compound are significantly influenced by its molecular structure. The synthesis process showcases its reactivity with styrene, leading to substituted dihydropyrano pyrrole-diones, whose structure was confirmed via XRD analysis (Silaichev et al., 2012). This reactivity underscores the compound's potential in synthetic organic chemistry.
Physical Properties Analysis
The physical properties, including crystal structure and molecular conformations, are crucial for understanding the behavior of this compound in different environments. The crystallographic analysis reveals detailed insights into its solid-state structure, providing a foundation for predicting its physical behavior in applications (Grubenmann et al., 1993).
科学研究应用
光致发光和电子应用
含有吡咯并[3,4-c]吡咯单元和苯基片段的聚合物由于其强烈的光致发光和良好的光化学稳定性,在电子应用中显示出显著的潜力。这些材料具有高溶解度和加工性,适用于电子器件制造,例如光伏电池和发光二极管(LEDs) (Beyerlein & Tieke, 2000)。
纳米技术和材料科学
对氯苯衍生物的宏观和纳米晶体的研究揭示了它们在纳米技术和材料科学中的潜力,特别是在电子滤波器、频率倍增电路和光电子器件的应用中。这些化合物在纳米尺度表现出独特的介电、荧光、光电导和摩擦性能,表明它们在先进材料开发中的实用性 (Kolanjinathan et al., 2020)。
抗菌剂
从氯苯衍生物合成的化合物已经被评估其抗菌效力。简单方便的合成途径导致了开发出对革兰氏阴性和革兰氏阳性细菌都具有显著活性的化合物,突显了它们在应对抗生素耐药性方面的潜力 (Sheikh et al., 2009)。
有机合成和药物化学
在有机合成和药物化学领域,含氯苯基的化合物已被探索其在创造新型治疗剂方面的用途。这些化合物表现出一系列生物活性,包括抗结核活性,并作为合成多样药理活性分子的关键中间体 (Kantevari et al., 2011)。
作用机制
Target of Action
Compounds with similar structures have been known to target serine/threonine kinases , which are essential components of the MAP kinase signal transduction pathway .
Mode of Action
Similar compounds have been shown to reduce blood glucose levels by stimulating glucose uptake into muscle and fat cells .
Biochemical Pathways
It can be inferred that it may influence the map kinase signal transduction pathway and glucose metabolism , given the targets and mode of action of similar compounds.
Result of Action
Based on the mode of action of similar compounds, it can be inferred that it may lead to a reduction in blood glucose levels .
Action Environment
It is known that factors such as temperature can influence the behavior of similar compounds .
属性
IUPAC Name |
7-chloro-1-(4-chlorophenyl)-2,6-dimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2NO3/c1-9-7-14-12(8-13(9)21)17(23)15-16(10-3-5-11(20)6-4-10)22(2)19(24)18(15)25-14/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPJXCLWUFACPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=O)C3=C(O2)C(=O)N(C3C4=CC=C(C=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-1-(4-chlorophenyl)-2,6-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

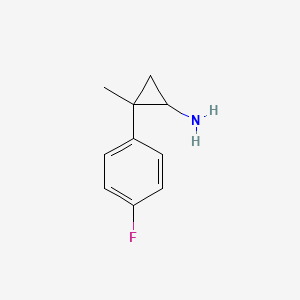
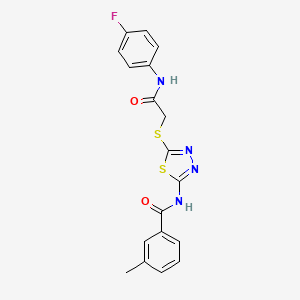
![6-bromo-8-methoxy-3-[(2-methyl-1-piperidinyl)carbonyl]-2H-chromen-2-one](/img/structure/B2494573.png)
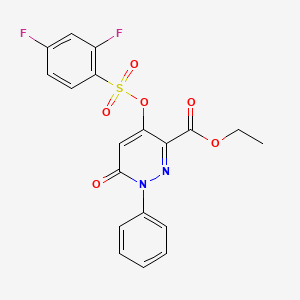
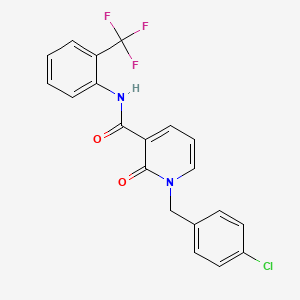
![7-(6-(4-(2-fluorophenyl)piperazin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)
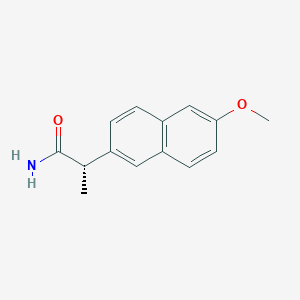
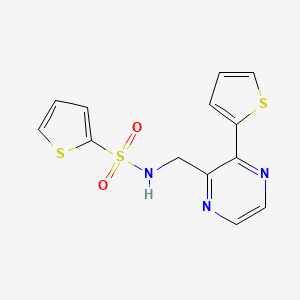
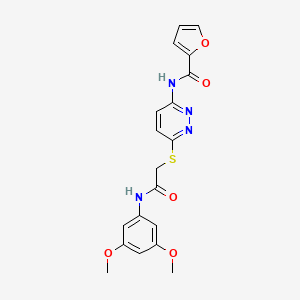
![N-(2-methoxyphenyl)-2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide](/img/structure/B2494589.png)
![3-methyl-4-[2-(1H-pyrazol-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2494591.png)
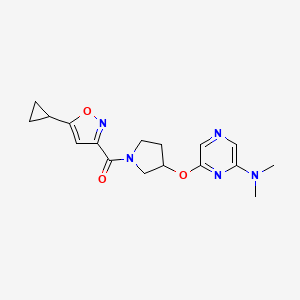

![2-(4-Chloro-phenylsulfanyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2494594.png)